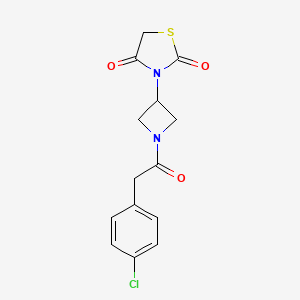

3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as CAY10585, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.

科学的研究の応用

Pharmacological Evaluation

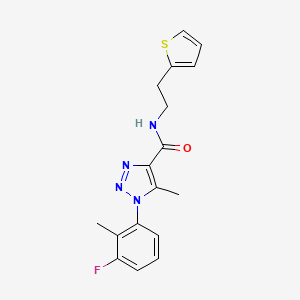

A study highlighted the synthesis of compounds similar to 3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione and their pharmacological evaluation. These compounds, including azetidinones and thiazolidinones, displayed antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans (Mistry & Desai, 2006).

Anti-Inflammatory Properties

Another study synthesized compounds based on the thiazolidine-2,4-dione moiety, including derivatives similar to the compound . These compounds were evaluated for their anti-inflammatory properties, showing significant inhibitory activity on nitric oxide synthase and prostaglandin E(2) production. One compound exhibited superior performance to the commercial anti-inflammatory drug indomethacin (Ma et al., 2011).

Antibacterial Activity

Research also includes the synthesis of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, with tests against Gram-positive and Gram-negative bacteria. These compounds demonstrated non-toxicity at concentrations near their antibacterial effect, with some showing similar or higher activity than reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018).

Antimicrobial and Anticancer Activity

Further studies synthesized new thiazolidine-2,4-dione derivatives with an emphasis on their antimicrobial activity. Some of these compounds demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with one compound showing activity against Gram-positive bacteria like S. aureus (Alhameed et al., 2019).

Anticancer Potential

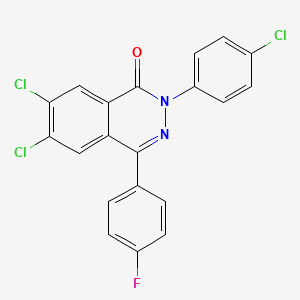

A novel quinazolin-2,4-dione hybrid molecule, incorporating elements like azetidinone and thiazolidine, was synthesized and evaluated for potential anticancer properties. In silico molecular docking studies indicated potential inhibitory activity against Plasmodium falciparum, suggesting its potential as an antimalarial agent (Abdelmonsef et al., 2020).

Antineoplastic Agents

Another study explored the synthesis of thieno[2,3-b]azepin-4-ones, which share structural features with this compound, as potential antineoplastic agents. However, preliminary biological data did not indicate significant antineoplastic activity (Koebel et al., 1975).

作用機序

Target of Action

The compound “3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione” belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties . .

Mode of Action

The mode of action of thiazolidine derivatives is diverse, depending on the specific compound and its targets . They can interact with their targets in various ways, leading to changes in cellular processes . .

Biochemical Pathways

Thiazolidine derivatives can affect various biochemical pathways due to their diverse biological properties . They have been reported to show anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Thiazolidine derivatives have been studied for their pharmacokinetic activity . .

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity . .

特性

IUPAC Name |

3-[1-[2-(4-chlorophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBLJXPCIALYKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine](/img/structure/B2846791.png)

![N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2846793.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2846797.png)

![Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2846798.png)

![N-[1-(benzenesulfonyl)-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2846799.png)